![molecular formula C29H27NO6 B11156763 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B11156763.png)
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate
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Overview
Description
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate typically involves multi-step organic reactions. The starting materials often include 4-methylcoumarin and benzyl chloroformate. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like triethylamine. The reaction proceeds through nucleophilic substitution and esterification steps to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate
- 4-methyl-2-oxo-2H-chromen-7-yl benzoate
- 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 3-(1H-indol-3-yl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate
Uniqueness
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate is unique due to its specific structural features, such as the benzyloxycarbonyl group and the phenylpropanoate moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C29H27NO6 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(6-ethyl-4-methyl-2-oxochromen-7-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C29H27NO6/c1-3-22-16-23-19(2)14-27(31)35-26(23)17-25(22)36-28(32)24(15-20-10-6-4-7-11-20)30-29(33)34-18-21-12-8-5-9-13-21/h4-14,16-17,24H,3,15,18H2,1-2H3,(H,30,33)/t24-/m0/s1 |
InChI Key |
SATWUJIEGYTQCN-DEOSSOPVSA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1OC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C=C2C |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C=C2C |
Origin of Product |
United States |
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